Belinostat is an inhibitor of class I histone deacetylases (HDACs; IC50s = 0.041, 0.125, 0.03, and 0.216 µM for HDAC1, -2, -3, and -8, respectively) and class II HDACs (IC50s = 0.115, 0.082, 0.067, and 0.128 µM for HDAC4, -6, -7, and -9, respectively). It inhibits HDAC activity in HeLa cell lysates (IC50 = 0.027 µM) and the proliferation of A2780 ovarian, HCT116 colon, Calu-3 lung, and Hs 852.T melanoma cells (IC50s = 0.2, 0.2, 0.66, and 3.37 µM, respectively). It reduces tumor growth in an A2780 mouse xenograft model when administered at doses of 10, 20, and 40 mg/kg. Formulations containing belinostat have been used in the treatment of relapsed or refractory peripheral T cell lymphoma.
Belinostat is a novel hydroxamic acid-type histone deacetylase (HDAC) inhibitor with antineoplastic activity. Belinostat targets HDAC enzymes, thereby inhibiting tumor cell proliferation, inducing apoptosis, promoting cellular differentiation, and inhibiting angiogenesis. This agent may sensitize drug-resistant tumor cells to other antineoplastic agents, possibly through a mechanism involving the down-regulation of thymidylate synthase.
Belinostat is an intravenously administered histone deacetylase inhibitor and antineoplastic agent that is approved for use in refractory or relapsed peripheral T cell lymphoma. Belinostat is associated with moderate rate of minor serum enzyme elevations during therapy and has been reported to cause clinically apparent fatal, acute liver injury.
Belinostat is a hydroxamic acid-type histone deacetylase (HDAC) inhibitor with antineoplastic activity. It has a role as an antineoplastic agent and an EC 3.5.1.98 (histone deacetylase) inhibitor. It is a hydroxamic acid, a sulfonamide and an olefinic compound.